molecular formula C6H10O3S B1318806 4-(Acetylsulfanyl)butanoic acid CAS No. 101421-82-3

4-(Acetylsulfanyl)butanoic acid

Cat. No.: B1318806
CAS No.: 101421-82-3
M. Wt: 162.21 g/mol
InChI Key: OTORAPMCRFGVJV-UHFFFAOYSA-N
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Description

4-(Acetylsulfanyl)butanoic acid, also known as 4-(acetylthio)butanoic acid, is an organic compound with the molecular formula C6H10O3S. This compound is characterized by the presence of a butanoic acid backbone with an acetylthio group attached to the fourth carbon atom. It is primarily used in scientific research and has various applications in organic synthesis and biochemistry .

Biochemical Analysis

Biochemical Properties

Butanoic acid, 4-(acetylthio)- plays a significant role in biochemical reactions, particularly in the formation of thioester bonds. This compound interacts with enzymes such as acyl-CoA synthetases, which catalyze the formation of acyl-CoA derivatives. The interaction between butanoic acid, 4-(acetylthio)- and acyl-CoA synthetases involves the transfer of the acetyl group to the enzyme, forming an acetyl-enzyme intermediate. This intermediate then reacts with CoA to form acetyl-CoA, a crucial molecule in various metabolic pathways .

Cellular Effects

Butanoic acid, 4-(acetylthio)- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of histone deacetylases (HDACs), leading to changes in gene expression. By inhibiting HDACs, butanoic acid, 4-(acetylthio)- can increase the acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene transcription . Additionally, this compound can affect cellular metabolism by altering the levels of acetyl-CoA, which is a key substrate for the tricarboxylic acid (TCA) cycle and fatty acid synthesis.

Molecular Mechanism

The molecular mechanism of butanoic acid, 4-(acetylthio)- involves its interaction with various biomolecules, including enzymes and proteins. This compound can act as an acetyl donor in enzymatic reactions, transferring its acetyl group to target molecules. For example, butanoic acid, 4-(acetylthio)- can acetylate lysine residues on histone proteins, leading to changes in chromatin structure and gene expression . Additionally, this compound can inhibit the activity of HDACs by binding to their active sites, preventing the deacetylation of histones and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butanoic acid, 4-(acetylthio)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form butanoic acid and acetic acid over extended periods . Long-term exposure to butanoic acid, 4-(acetylthio)- can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of butanoic acid, 4-(acetylthio)- in animal models vary with different dosages. At low doses, this compound can enhance cellular metabolism and gene expression by increasing the levels of acetyl-CoA and histone acetylation . At high doses, butanoic acid, 4-(acetylthio)- can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects occur at higher doses.

Metabolic Pathways

Butanoic acid, 4-(acetylthio)- is involved in several metabolic pathways, including the TCA cycle and fatty acid synthesis. This compound can be converted to acetyl-CoA, which is a key intermediate in these pathways . Enzymes such as acyl-CoA synthetases and acetyl-CoA carboxylase play crucial roles in the metabolism of butanoic acid, 4-(acetylthio)-. Additionally, this compound can affect metabolic flux by altering the levels of acetyl-CoA and other metabolites.

Transport and Distribution

Within cells and tissues, butanoic acid, 4-(acetylthio)- is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, butanoic acid, 4-(acetylthio)- can interact with binding proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and metabolic activity.

Subcellular Localization

Butanoic acid, 4-(acetylthio)- is localized to specific subcellular compartments, where it exerts its effects on cellular function. This compound can be found in the cytoplasm, where it interacts with enzymes involved in metabolic pathways . Additionally, butanoic acid, 4-(acetylthio)- can be localized to the nucleus, where it affects gene expression by modulating histone acetylation. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing butanoic acid, 4-(acetylthio)- involves the reaction of 4-chlorobutyric acid with potassium thioacetate in dry dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is stirred at room temperature for about 2 hours, after which the organic solvent is removed under reduced pressure .

Industrial Production Methods

While specific industrial production methods for butanoic acid, 4-(acetylthio)- are not widely documented, the synthesis typically follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Acetylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

    Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Acetylsulfanyl)butanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simple carboxylic acid with the formula C4H8O2.

    4-Mercaptobutanoic acid: Similar structure but with a thiol group instead of an acetylthio group.

    Acetylthioacetic acid: Contains an acetylthio group attached to an acetic acid backbone.

Uniqueness

4-(Acetylsulfanyl)butanoic acid is unique due to the presence of both an acetylthio group and a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-acetylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTORAPMCRFGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590942
Record name 4-(Acetylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-82-3
Record name 4-(Acetylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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